molecular formula C14H9FN2OS B2821925 N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide CAS No. 922920-06-7

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide

Cat. No.: B2821925
CAS No.: 922920-06-7
M. Wt: 272.3
InChI Key: QSNGVDVGMXFAEZ-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry and its Pharmacological Significance

The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. benthamscience.comnih.gov Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the benzothiazole ring system allows for chemical modifications at various positions, which can significantly influence its biological properties. researchgate.net

Substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly noted for their role in imparting diverse biological activities. benthamscience.com The benzothiazole scaffold is a key component in several clinically approved drugs. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis, while Pramipexole is an anti-Parkinson agent. researchgate.net The demonstrated efficacy of these and other benzothiazole-containing drugs has spurred further research into novel derivatives. nih.gov

The wide-ranging pharmacological potential of benzothiazole derivatives is well-documented and includes:

Anticancer chemistryjournal.net

Antimicrobial researchgate.net

Anti-inflammatory chemistryjournal.net

Anticonvulsant researchgate.net

Antitubercular nih.gov

Antiviral nih.gov

Overview of Fluorinated Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the pharmacological profile of a molecule. nih.govontosight.ai The introduction of fluorine can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govontosight.ai

Fluorinated benzamides, specifically, are a class of compounds that have been explored for various therapeutic applications. The presence of the fluorine atom can improve a molecule's ability to cross biological membranes and can also block metabolic pathways that would otherwise inactivate the drug. vulcanchem.com This can lead to improved bioavailability and a longer duration of action. nih.gov The development of fluorinated scaffolds is an active area of research aimed at creating more effective and safer therapeutic agents. core.ac.uklboro.ac.uk

Significance and Research Rationale for N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide as a Research Candidate

The specific structure of this compound, which combines the pharmacologically privileged benzothiazole core with a strategically fluorinated benzamide side chain, provides a strong rationale for its investigation as a research candidate. The amide linkage is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. rsc.org

The research interest in this compound likely stems from the hypothesis that the combination of these two well-established pharmacophores could result in a molecule with enhanced or novel biological activities. The benzothiazole moiety provides a foundation with a proven track record in drug discovery, while the 3-fluorobenzamide (B1676559) portion can fine-tune the molecule's properties to improve its drug-like characteristics. nih.govjchemrev.com

Research into similar benzothiazole amide derivatives has shown potential in areas such as hemostatic agents and antibacterial agents. rsc.orgnih.gov The specific substitution pattern of this compound may offer advantages in terms of target selectivity and potency. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this promising research candidate.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC14H9FN2OS
IUPAC NameN-(1,3-benzothiazol-6-yl)-3-fluorobenzamide
Physical DescriptionSolid (based on related compounds)
SolubilityLikely soluble in organic solvents like DMSO and DMF

Interactive Data Table: Pharmacological Activities of Related Scaffolds

ScaffoldKnown Activities
BenzothiazoleAnticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant
Fluorinated BenzamideEnhanced metabolic stability, Improved bioavailability

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNGVDVGMXFAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzo D Thiazol 6 Yl 3 Fluorobenzamide and Analogues

General Synthetic Strategies for Benzothiazole-Benzamide Linkages

The formation of the amide bond is a cornerstone of organic synthesis, and several methods are applicable to link benzothiazole (B30560) amines with carboxylic acids or their derivatives. nih.gov The choice of method often depends on the stability of the starting materials, desired yield, and reaction conditions.

Modern coupling reactions provide efficient and mild conditions for amide bond formation, often utilizing activating agents to facilitate the reaction between a carboxylic acid and an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. researchgate.netgrowingscience.com In this approach, the carboxylic acid (e.g., 3-fluorobenzoic acid) is activated by the coupling agent, forming an active ester intermediate. This intermediate then readily reacts with the amine (benzo[d]thiazol-6-amine) to form the desired amide. growingscience.com

Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are also employed, typically to functionalize the benzothiazole ring system prior to amide formation. For instance, a 6-bromobenzothiazole (B1273717) precursor can be coupled with an aryl boronic acid to introduce diversity at the 6-position before subsequent amidation steps. nih.gov

Table 1: Examples of Amide Coupling Agents and Conditions
Coupling AgentBaseSolventTypical TemperatureReference
HATUDIPEADMFRoom Temperature growingscience.com
T3P®TriethylamineEtOAcNot Specified researchgate.net
POCl₃Pyridine (B92270)Not SpecifiedNot Specified growingscience.com

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwebsite-files.com This reaction is typically performed in a two-phase system consisting of water and an organic solvent. wikipedia.org An aqueous base, such as sodium hydroxide (B78521), is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine. wikipedia.orgbyjus.com

For the synthesis of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide, this would involve the reaction of benzo[d]thiazol-6-amine with 3-fluorobenzoyl chloride. Pyridine can also be used as the base, which sometimes enhances the reactivity of the acyl chloride. byjus.com This method is widely applicable and is used in various industrial syntheses, including the preparation of pharmaceuticals and peptides. wikipedia.orgvedantu.com

Table 2: Typical Schotten-Baumann Reaction Parameters
Amine SubstrateAcyl HalideBaseSolvent SystemReference
Primary or Secondary AmineAcid Chloride or AnhydrideAqueous NaOHWater/Organic (biphasic) wikipedia.org
PhenolBenzoyl ChloridePyridineNot Specified vedantu.com
BenzylamineAcetyl ChlorideAqueous BaseWater/Dichloromethane wikipedia.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including amide bond formation. researchgate.netchimicatechnoacta.ru NHCs can catalyze the amidation of unactivated esters with amino alcohols. nih.gov In the context of benzothiazoles, NHC-catalyzed oxidative amidation provides a route to synthesize N-acyl-2-aminobenzothiazoles. researchgate.net This "umpolung" reactivity, where the normal polarity of a functional group is inverted, allows for novel reaction pathways. nih.gov The reaction can proceed under mild conditions, starting from accessible aldimines, and has been shown to be effective for various N-heterocyclic rings, including benzothiazole. researchgate.net

Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for the direct formation of amides from carboxylic acids and amines. mdpi.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine. The primary advantage of this method is its efficiency at room temperature, often providing good to excellent yields (70-90%). chemistrysteps.comnih.gov

A significant challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents. nih.gov To circumvent this, water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used, as the corresponding urea (B33335) byproduct can be easily removed by an aqueous wash. nih.gov This method has been successfully used to synthesize an amide from flurbiprofen (B1673479) (a carboxylic acid) and benzo[d]thiazol-2-amine. mdpi.com

Precursor Synthesis and Functionalization Pathways

The synthesis of the target molecule is critically dependent on the availability of the key intermediate, benzo[d]thiazol-6-amine, and its substituted analogues.

The synthesis of 2-aminobenzothiazole (B30445) derivatives often serves as a foundational step. nih.gov A common and effective method for constructing the benzothiazole ring is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) in the presence of bromine and glacial acetic acid. nih.govacs.orgderpharmachemica.com To synthesize the 6-amino-substituted core, one would typically start with a p-phenylenediamine (B122844) derivative where one amino group is protected to prevent side reactions.

Alternatively, functionalization can occur on a pre-formed benzothiazole ring. For example, a 6-nitro-2-aminobenzothiazole can be synthesized, followed by protection of the 2-amino group, reduction of the nitro group to an amine, and subsequent deprotection to yield the desired 6-amino-2-aminobenzothiazole. nih.gov This multi-step approach allows for the introduction of various functional groups onto the benzene (B151609) ring of the benzothiazole system. nih.gov

Table 3: General Method for 2-Amino-6-Substituted Benzothiazole Synthesis
Starting Material (Aniline)ReagentsKey IntermediateReference
p-Substituted AnilineKSCN, Br₂, Acetic Acid2-Amino-6-substituted-benzothiazole derpharmachemica.com
4-FluoroanilinePotassium Thiocyanate, Bromine, Acetic Acid2-Amino-5-fluorobenzothiazole derpharmachemica.com
6-Nitro-2-aminobenzothiazole1. Protection 2. Reduction 3. Deprotection2,6-Diaminobenzothiazole nih.gov

Synthesis of 3-Fluorobenzoic Acid Derivatives

3-Fluorobenzoic acid is a critical starting material for the synthesis of the title compound and is a key building block in the pharmaceutical and agrochemical industries. innospk.com Several methods for its synthesis have been reported. One common industrial route involves the oxidation of m-fluorotoluene. Another laboratory-scale method is the deamination of 2-amino-5-chlorobenzoic acid. chemicalbook.com

More contemporary methods focus on efficiency and milder conditions. For instance, 3-fluorobenzoic acid can be synthesized from m-fluorobenzaldehyde through an oxidation reaction catalyzed by a mixture of copper and cobalt acetate (B1210297) salts in water under an oxygen atmosphere, achieving high yields. chemicalbook.com The versatility of fluorinated benzoic acids allows them to serve as precursors for a wide range of active pharmaceutical ingredients, where the fluorine atom can enhance biological activity and metabolic stability. innospk.com

Starting MaterialReagentsProductYieldReference
m-FluorobenzaldehydeCu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂3-Fluorobenzoic acid98% chemicalbook.com
Fluorobenzene1. Acetyl chloride, AlCl₃; 2. Bromine; 3. Hypochlorite (B82951) solution3-Bromo-4-fluoro-benzoic acidNot specified google.com
4-Fluorophenol (B42351)1. KOH, CO₂; 2. H₂SO₄3-Hydroxy-4-fluorobenzoic acid73.1% google.com
7-Fluoroisatin1. NaOH, H₂O₂; 2. HCl2-Amino-3-fluorobenzoic acid84-96% orgsyn.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions for amide bond formation is crucial for achieving high yields and purity while minimizing side products. numberanalytics.com The choice of coupling reagent, solvent, temperature, base, and reactant concentration all play significant roles in the efficiency of the synthesis of this compound. growingscience.comnumberanalytics.com

A systematic screening of solvents and temperatures is a common strategy. numberanalytics.com Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM) are frequently used for amide coupling reactions because they effectively solubilize the reactants and stabilize transition states. growingscience.comnumberanalytics.com The reaction temperature can affect the rate, with higher temperatures generally leading to faster reactions; however, this must be balanced against the potential for decomposition of sensitive starting materials or products. numberanalytics.com

The selection of the coupling reagent and any additives is paramount. A study comparing different coupling protocols for the synthesis of DNA-encoded libraries found that a combination of EDC, HOAt, and N,N′-diisopropylethylamine (DIPEA) gave a conversion rate of over 75% for a majority of the 543 carboxylic acids tested. nih.gov Other common coupling reagents include carbodiimides like DCC and uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.commdpi.com The choice often depends on the specific substrates, with protocols developed for sterically hindered or electronically deficient amines. rsc.org For instance, the use of fluorouronium reagents like BTFFH has proven effective where standard methods failed. rsc.org

Coupling Reagent/SystemCommon BaseTypical Solvent(s)Key FeaturesReference
EDC/HOAtDIPEADMF, DMSOHigh conversion for diverse acids; efficient. nih.gov
DCCDMAPDCM, THFWidely used dehydrating agent. growingscience.commdpi.com
HATUDIPEADMFEffective for various substrates. growingscience.com
SOCl₂ or POCl₃Pyridine-Forms reactive acyl chloride intermediate. growingscience.com
BTFFHNot specifiedNot specifiedEfficient for sterically hindered substrates. rsc.org

The concentration of reactants can also influence the reaction rate and yield. numberanalytics.com While higher concentrations may lead to faster reactions, they can also increase the formation of by-products. numberanalytics.com Therefore, optimizing the concentration is a key step in developing an efficient process. numberanalytics.com Successful optimization can lead to proficient routes for coupling various acids and amines, yielding the final products in high purity after purification, often by column chromatography or simple extraction. growingscience.comresearchgate.net

Considerations for Synthetic Scalability in Academic Research

When transitioning a synthesis from a small laboratory scale to a larger, multi-gram scale, several factors must be considered to ensure the process remains efficient, safe, and economically viable. For the synthesis of this compound, scalability requires moving beyond methods that are only feasible for small-scale preparation.

One primary consideration is the choice of reagents. Expensive coupling agents or catalysts that are used in stoichiometric amounts can make a large-scale synthesis prohibitively expensive. google.com Furthermore, reagents that generate difficult-to-remove by-products, such as the dicyclohexylurea formed from DCC, are less desirable for large-scale work where purification by column chromatography is often impractical. mdpi.com Therefore, catalytic methods or reagents that allow for simple workup procedures, like extraction, are preferred. researchgate.net

The reaction conditions must also be scalable. Reactions requiring very high dilutions or cryogenic temperatures can be difficult to implement on a larger scale due to the need for large reactor volumes and specialized equipment. Similarly, purification methods need to be considered. While chromatography is a powerful tool for purification at the milligram-to-gram scale, it is often a bottleneck in larger-scale synthesis. growingscience.com Developing conditions that lead to a product that can be purified by crystallization or simple extraction is highly advantageous. researchgate.net

Some published procedures are designed with scalability in mind. For example, a procedure for synthesizing 2-amino-3-fluorobenzoic acid notes that all reactions can be carried out on a larger scale without the need for chromatography, using water as a solvent, which is a significant advantage for scalable synthesis. orgsyn.org The development of a scalable amide bond formation process is a key objective in pharmaceutical development, as demonstrated by case studies where reaction conditions were optimized to create an efficient and scalable process for a key intermediate. numberanalytics.com This often involves a shift to more robust and cost-effective reagents and conditions. growingscience.com

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental results. Detailed analytical information, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), is not presently available in the public domain for this specific molecule.

The structural characterization of a compound relies on the precise data obtained from these analytical techniques. For this compound, this would involve:

¹H and ¹³C NMR Analysis: To determine the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the connectivity and substitution patterns on both the benzothiazole and fluorobenzamide rings.

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide linkage, and C-F bonds.

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, which confirms its elemental composition and molecular formula.

While research exists for related benzothiazole derivatives, such as isomers with substitution at the 2-position of the benzothiazole ring or different substituents on the benzamide (B126) moiety, this information cannot be accurately extrapolated to the 6-yl isomer requested. The specific substitution pattern significantly influences the spectroscopic properties of a molecule.

Without access to experimental data from synthesized and analyzed samples of this compound, a detailed and scientifically accurate article on its spectroscopic characterization cannot be provided at this time.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Confirmation (if applicable to related compounds)

Currently, there is no publicly available single-crystal X-ray diffraction data for N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide. However, the study of related benzothiazole (B30560) derivatives by X-ray crystallography provides valuable insights into the potential solid-state conformation and intermolecular interactions of this compound.

In the case of this compound, one would anticipate the amide N-H group to act as a hydrogen bond donor, while the amide carbonyl oxygen, the nitrogen atom of the thiazole (B1198619) ring, and the fluorine atom could serve as hydrogen bond acceptors. These interactions would play a significant role in the molecular packing. The planar benzothiazole and fluorophenyl rings would also be expected to participate in π-π stacking interactions, further stabilizing the crystal structure. The specific torsion angles between these rings would be a key feature of its molecular conformation.

In Vitro Biological Activity Spectrum of N Benzo D Thiazol 6 Yl 3 Fluorobenzamide Derivatives

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of benzothiazole (B30560) amides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a range of human cancer cell lines. semanticscholar.orgnih.govnih.gov Research has focused on understanding their ability to inhibit cancer cell growth, viability, and the underlying molecular mechanisms.

The cytotoxic potential of N-(benzo[d]thiazol-yl)benzamide derivatives is commonly evaluated using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a primary method. rsc.orgnih.govopenmedicinalchemistryjournal.com This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.

Studies have shown that these compounds can induce a marked reduction in cell viability at low micromolar concentrations in various cancer cell lines, including those from paraganglioma and pancreatic cancer. semanticscholar.orgnih.gov For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were tested against non-small cell lung cancer (NSCLC) cell lines A549, PC9, and H1975. Compound 7h from this series showed potent anticancer properties, with IC50 values of 18.16 µM, 8.11 µM, and 3.5 µM against A549, PC9, and H1975 cells, respectively. nih.gov Similarly, another study on pyrazole-benzothiazole derivatives found that compound 8l exhibited significant in vitro anti-proliferative activity against breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma (HepG2, SMMC-7721) cell lines, with IC50 values ranging from 2.23 µM to 3.75 µM. nih.gov

The substitution pattern on the benzamide and benzothiazole rings plays a crucial role in the cytotoxic activity. The introduction of electron-withdrawing groups, such as halogens or nitro groups, has been shown to improve the antiproliferative activity. semanticscholar.org

Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Compound 7h (A 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative)H1975 (NSCLC)MTT3.5 nih.gov
Compound 7h (A 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative)PC9 (NSCLC)MTT8.11 nih.gov
Compound 7h (A 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative)A549 (NSCLC)MTT18.16 nih.gov
Compound 8l (A pyrazole-benzothiazole derivative)MCF-7 (Breast Cancer)MTT2.23 nih.gov
Compound 8l (A pyrazole-benzothiazole derivative)MDA-MB-231 (Breast Cancer)MTT2.41 nih.gov
Compound 8l (A pyrazole-benzothiazole derivative)HepG2 (Hepatocarcinoma)MTT3.75 nih.gov

Beyond simply reducing cell viability, research indicates that benzothiazole derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net For example, compound 8l was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as demonstrated by Annexin V/PI flow cytometry assays. nih.gov Western blot analysis further confirmed these findings. Some N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share a similar structural motif, have also been shown to induce apoptosis through a caspase-dependent pathway. researchgate.net

In addition to apoptosis, these compounds can modulate the cell cycle. Certain derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thus inhibiting proliferation. nih.gov For example, the ROR1 inhibitor 7h was found to induce cell cycle arrest in the G1 phase in H1975 cells. nih.gov

Antimicrobial Potential

The benzothiazole scaffold is a core component of many compounds exhibiting potent antimicrobial properties, attributed to its ability to interact with various cellular targets in microorganisms. mdpi.com Derivatives have been tested against a wide spectrum of bacteria and fungi.

N-(benzo[d]thiazol-yl) amide derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. mdpi.comrsc.org Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 6 positions of the benzothiazole ring are crucial for antibacterial action. rsc.org

In one study, a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-substituted-benzamides were evaluated for their antibacterial activity. Compound A07 , which has chloro and methoxy (B1213986) groups on the aryl ring, displayed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL against strains like Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae. rsc.org Other studies have synthesized novel fluoro-benzothiazole derivatives and found them to have moderate to significant activity, suggesting the fluorobenzothiazole scaffold is important for antibacterial properties. researchgate.net Some benzothiazole-isatin derivatives have demonstrated better activity against Gram-negative strains than Gram-positive ones. nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide)S. aureus (Gram +)15.6 rsc.org
Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide)E. coli (Gram -)7.81 rsc.org
Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide)K. pneumoniae (Gram -)3.91 rsc.org
Compound 41c (Benzothiazole-isatin derivative)E. coli (Gram -)3.1 nih.gov
Compound 41c (Benzothiazole-isatin derivative)P. aeruginosa (Gram -)6.2 nih.gov

The antifungal potential of benzothiazole derivatives has also been well-documented. mdpi.comresearchgate.net Various synthesized compounds have been screened against pathogenic fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov

A study of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives found moderate to good inhibition against five different fungi, with MIC values ranging from 12.5 to 100 µg/mL. nih.govresearchgate.net Similarly, novel C-6 methyl-substituted benzothiazole derivatives were evaluated against C. albicans, with some compounds showing potent inhibitory activity compared to the standard drug Griseofulvin. scitechjournals.com The mechanism of action for some derivatives involves the inhibition of the dimorphic transition of Candida albicans and the induction of DNA and protein leakage in Aspergillus niger spores. mdpi.com

Table 3: Antifungal Activity of Selected Benzothiazole Derivatives

Compound ClassFungal StrainMIC Range (µg/mL)Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesC. albicans, A. niger, A. flavus, M. purpureus, P. citrinum12.5 - 100 nih.gov
Novel benzothiazole derivativesC. albicans, A. niger25 - 200 mdpi.com
Heteroarylated benzothiazolesVarious Fungi0.06 - 0.47 nih.gov

Enzyme and Receptor Modulatory Activities

The diverse biological effects of N-(benzo[d]thiazol-yl)benzamide derivatives can be attributed to their ability to interact with and modulate the activity of various enzymes and receptors, which are critical to disease pathways.

Several derivatives have been identified as potent enzyme inhibitors. For example, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides displayed significant urease inhibitory activity, with all tested compounds being more active than the standard, thiourea. mdpi.comresearchgate.net Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme. mdpi.com

In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been developed as multi-target-directed ligands. nih.govanadolu.edu.tr Certain compounds have shown significant inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes that are key targets in Alzheimer's therapy. anadolu.edu.tr Compound 4f from one study was a particularly potent inhibitor of AChE and MAO-B, with IC50 values of 23.4 nM and 40.3 nM, respectively. anadolu.edu.tr

Furthermore, in the field of oncology, specific benzamide derivatives have been designed as inhibitors of receptor tyrosine kinases. A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were developed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target overexpressed in non-small cell lung cancer. nih.gov The lead compound from this series, 7h , was shown to suppress cancer cell migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway, confirming its action on the ROR1 target. nih.gov

Kinase Inhibition

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A series of novel pyrimidine-based benzothiazole derivatives have been designed and synthesized as potential CDK2 inhibitors for anticancer applications. nih.gov In vitro biological evaluations against five cancer cell lines showed potent antitumor activity for some of these compounds. nih.gov Notably, the derivative designated as 10s showed significant potency against HeLa, HCT116, PC-3, and MDA-MB-231 cancer cells, with IC50 values of 0.45, 0.70, 0.92, and 1.80 µM, respectively. nih.gov Further investigation revealed that compound 10s also exhibited strong inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 15.4 nM, which was nearly three times more potent than the positive control, AZD5438. nih.gov Molecular docking studies supported these findings, indicating that the analogue binds efficiently to the CDK2 binding site. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition: Benzothiazole derivatives containing a pyridine (B92270) moiety have been investigated for their inhibitory effects on PI3Ks and mTORC1. nih.gov One compound in a studied series demonstrated the most potent antiproliferative activity against MCF-7, U87 MG, A549, and HCT116 cell lines, with IC50 values ranging from 0.30 to 0.45 µM. nih.gov Cellular experiments confirmed that this derivative displayed significant inhibitory properties against both PI3K and mTORC1. nih.gov Other research has identified benzothiazole scaffold-based inhibitors that are highly effective in blocking the PI3K signaling pathway, with specific and potent inhibition of PI3Kα at nanomolar concentrations (IC50 values from 9–290 nM). nih.gov

Aurora Kinase Inhibition: Novel compounds utilizing an aminothiazole structure have been developed as specific inhibitors of Aurora kinases. nih.gov A number of these synthesized compounds showed significant activity, with two identified as the most potent inhibitors against Aurora A, demonstrating IC50 values of 79 and 140 nM, respectively, along with a high degree of kinase selectivity. nih.gov These compounds were effective in inhibiting the phosphorylation of histone H3 and disrupting the cell cycle. nih.gov Another series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as potent inhibitors of both Aurora A and B kinases, with Ki values of 8.0 and 9.2 nM, respectively. nih.gov

Interactive Data Table: Kinase Inhibition by Benzothiazole Derivatives

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov A series of thiazole-benzamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov The entire series of compounds (6a-6o ) demonstrated inhibitory activity with IC50 values ranging from 12.18 ± 0.08 µM to 79.34 ± 1.30 µM, showing significantly higher potency compared to the standard drug acarbose (B1664774) (IC50 = 774.69 ± 11.65 µM). nih.gov Kinetic studies of the most potent compound, 6c , revealed a competitive mode of inhibition against the enzyme. nih.gov

Adenosine (B11128) Receptor Antagonism

Thiazole (B1198619) and thiadiazole analogues have been developed as novel classes of adenosine receptor antagonists. acs.org By replacing the bicyclic heterocyclic ring system of known adenosine A3 receptor ligands with monocyclic rings like thiazole, researchers have synthesized N-[4-(2-pyridyl)thiazol-2-yl]benzamides that exhibit adenosine receptor affinities in the micromolar range. acs.org Further development in a thiadiazolobenzamide series yielded potent and selective antagonists, such as LUF5437 , which showed a Ki value of 7 nM at the adenosine A1 receptor, and LUF5417 , with a Ki value of 82 nM at the adenosine A3 receptor. acs.org

Zinc-Activated Channel (ZAC) Modulation

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily. A library screening identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of this channel. nih.gov One such analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) , was found to be a selective ZAC antagonist. nih.gov It demonstrated roughly equipotent antagonism of both zinc- and proton-evoked ZAC signaling, as well as spontaneous ZAC activity. nih.gov TTFB showed no significant activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations of 30 μM, highlighting its selectivity for ZAC. nih.gov The mode of action is suggested to be non-competitive, with TTFB acting as a negative allosteric modulator that targets the transmembrane and/or intracellular domains of the receptor. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The benzothiazole scaffold has been utilized to develop novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.org A series of benzo nih.govimidazo[2,1-b]thiazole derivatives were designed and synthesized, showing significant antitumor activity against the EGFR-high expressing human cell line HeLa. acs.org The in vitro inhibitory activities of these compounds against EGFR kinase were consistent with their anti-proliferative effects. acs.org Another study focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure, which were designed as dual-target inhibitors of EGFR and HER-2. Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2.

Poly ADP Ribose Polymerase (PARP) Inhibition

A novel inhibitor scaffold, acs.orgnih.govtriazolo[3,4-b]benzothiazole (TBT), has been identified as a versatile nicotinamide (B372718) mimic that inhibits various PARP enzymes. acs.orgnih.gov This scaffold competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. acs.org By modifying the substitution pattern on the TBT core, researchers were able to develop selective inhibitors. acs.org For instance, 3-amino derivatives were found to be potent inhibitors of mono-ARTs such as PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15, with activities in the nanomolar range. acs.orgacs.org One derivative, compound 27 (OUL232) , was reported as the most potent PARP10 inhibitor to date with an IC50 of 7.8 nM and was the first PARP12 inhibitor described. acs.orgnih.gov Conversely, a hydroxy derivative, compound 16 (OUL245) , showed selective inhibition of poly-ARTs, particularly PARP2. acs.orgacs.org

Interactive Data Table: PARP Inhibition by TBT Derivatives

Cyclooxygenase (COX) Inhibition

A series of benzo[d]thiazole analogs have been synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. Certain compounds that displayed excellent anti-inflammatory and analgesic activities were tested for their effects on ovine COX-1 and COX-2. These selected compounds proved to be weak inhibitors of the COX-1 isozyme but exhibited moderate inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 µM. The COX-2 selectivity indexes (SI) for these compounds ranged from 7.2 to 18.6, indicating a preference for the COX-2 isoform.

DNA Gyrase Inhibition

Derivatives of the N-(benzo[d]thiazol-6-yl)benzamide scaffold have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The benzothiazole core is noted for its cation-π stacking interaction with key residues like Arg76 in the enzyme's binding site, while substitutions at various positions can modulate binding affinity and physicochemical properties. nih.gov

Specifically, modifications at the 6-position of the benzothiazole ring have been a key area of study. The introduction of a carboxylic acid group at this position can form a strong salt bridge with Arg136, enhancing inhibitory activity. nih.gov However, the formation of an amide at position 6 has shown varied effects. In one study, the synthesis of conjugates by attaching siderophore mimics to a carboxylic acid at the 6-position of the benzothiazole ring was explored. nih.gov The resulting compounds were tested for their ability to inhibit E. coli DNA gyrase and topoisomerase IV. The study found that this amide formation at position 6 led to weak inhibition of E. coli DNA gyrase, with IC₅₀ values in the low micromolar range, and was detrimental to the inhibition of E. coli topoisomerase IV, with IC₅₀ values exceeding 10 μM. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC₅₀)
Amide derivative at position 6E. coli DNA GyraseLow micromolar range
Amide derivative at position 6E. coli Topoisomerase IV> 10 μM

These findings suggest that while the 6-position is a critical interaction point, the nature of the substituent is paramount in determining the potency and selectivity of DNA gyrase inhibition.

Anti-inflammatory Properties

The benzothiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.net Various derivatives have demonstrated significant activity in both in vitro and in vivo models. The anti-inflammatory potential often stems from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov

Research into novel benzothiazole derivatives has yielded compounds with potent anti-inflammatory effects. For instance, a series of 3-(6-substituted-1,3-benzothiazole-2-yl)-2-[((4-substituted phenyl)amino)methyl]quinazolinone-4-(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov Another study successfully prepared N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide by reacting benzo[d]thiazol-2-amine with flurbiprofen (B1673479), a known non-steroidal anti-inflammatory drug (NSAID). mdpi.com Furthermore, a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives of benzothiazole were synthesized and showed significant anti-inflammatory and analgesic activities with low ulcerogenic risk. researchgate.net While direct studies on N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide are not specified, the consistent anti-inflammatory activity observed in derivatives with substitutions at the 6-position suggests this is a promising area for investigation. researchgate.net

Derivative ClassKey FindingReference
6-Substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivativesShowed significant anti-inflammatory and analgesic activities. researchgate.net
3-(6-Substituted-1,3-benzothiazole-2-yl) quinazolinone derivativesIdentified as potential lipoxygenase inhibitors. nih.gov
N-(Benzo[d]thiazol-2-yl) propanamide derivative of FlurbiprofenCombines a known NSAID with the benzothiazole scaffold. mdpi.com

Anticonvulsant Activities

Benzothiazole derivatives have been widely explored for their potential as anticonvulsant agents. mdpi.com The core structure is recognized as a key pharmacophore for designing molecules that can modulate neuronal excitability.

A significant study focused on a series of acetamide (B32628) derivatives featuring a 6-substituted benzothiazole ring. nih.gov These compounds were screened for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Two compounds, designated 5b and 5q, emerged as particularly promising, demonstrating potent anticonvulsant effects. nih.gov Their efficacy, measured by the median effective dose (ED₅₀), was notably superior to that of established anticonvulsant drugs, phenytoin (B1677684) and carbamazepine, in the same assay. nih.gov The protective indices of these compounds were found to be approximately fourfold higher than the standard drugs. nih.gov Other studies have also confirmed the anticonvulsant potential of various N-(benzo[d]thiazol-2-yl) propanamide derivatives. researchgate.net The mechanism for some benzothiazole-related compounds may involve the enhancement of GABAergic neurotransmission in the brain. mdpi.com

CompoundAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Protective Index (PI)
Derivative 5b15.420.7
Derivative 5q18.634.9
Phenytoin (Standard)Not specified6.9
Carbamazepine (Standard)Not specified8.1

Antiviral Activities

The benzothiazole nucleus is a component of several compounds exhibiting a broad spectrum of antiviral activities. mdpi.comresearchgate.net Research has shown that substitutions on the benzothiazole ring can significantly influence this activity, with modifications at the 6-position being particularly noteworthy for increasing potency. mdpi.com

An exemplary compound is Frentizole, or 1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea, a derivative that possesses both antiviral and immunosuppressant properties. mdpi.com The structural similarity, particularly the substitution at the 6-position, suggests that this compound derivatives could also exhibit valuable antiviral effects. The antiviral activity of benzothiazoles is attributed to their ability to bind to viral components due to the presence of nitrogen and sulfur in the thiazole ring. mdpi.com Various derivatives have been synthesized and tested against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). nih.govnih.gov For example, certain cycloalkylthiopheneimine derivatives with a benzothiazole moiety showed potent activity against ADV7, with an EC₅₀ value superior to the control compound, ribavirin. nih.gov

DerivativeActivity/TargetKey Finding
Frentizole (6-methoxy derivative)General AntiviralPossesses known antiviral and immunosuppressant properties. mdpi.com
Cycloalkylthiopheneimine derivativesAnti-ADV7Exhibited a potent EC₅₀ value of 10.8 μg/mL. nih.gov
General 6-substituted derivativesGeneral AntiviralSubstitution at the 6-position is noted to increase antiviral potency. mdpi.com

Mechanistic Investigations of N Benzo D Thiazol 6 Yl 3 Fluorobenzamide and Analogues

Identification of Specific Molecular Targets

The biological activity of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide and its analogues is predicated on their interaction with specific protein targets. Identifying these targets and quantifying the affinity and selectivity of these interactions is a foundational aspect of their mechanistic investigation.

Studies on analogues of this compound have identified several key protein targets. For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been designed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a protein overexpressed in certain cancers like non-small cell lung cancer (NSCLC). nih.gov Molecular docking and cellular thermal shift assays (CETSA) confirmed that these compounds directly bind to ROR1. nih.gov

Another class of analogues, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a protein activated by cellular stress. nih.gov Modeling studies suggest these compounds may bind at the JIP-1 scaffold protein site on JNK. nih.gov Furthermore, N-(thiazol-2-yl)-benzamide analogues have been shown to selectively target the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org Selectivity studies demonstrated that N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), a close analogue, showed no significant activity at other related receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors, highlighting its selectivity for ZAC. semanticscholar.org

Interactive Table: Molecular Targets of this compound Analogues

Compound ClassIdentified Molecular TargetTherapeutic Area
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativesReceptor tyrosine kinase-like orphan receptor 1 (ROR1)Oncology (NSCLC)
N-(thiazol-2-yl)-benzamide analoguesZinc-Activated Channel (ZAC)Neurological Disorders
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesc-Jun N-terminal kinase (JNK)Inflammation, Cancer
N-(benzo[d]thiazol-2-yl) methenamine (B1676377) derivativesDihydrofolate reductase (DHFR)Infectious Diseases

Enzyme kinetic analyses have been instrumental in quantifying the inhibitory potency of these compounds. For the 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative known as compound 7h, MTT assays revealed potent anticancer properties with IC50 values of 18.16 µM against A549 cells, 8.11 µM against PC9 cells, and 3.5 µM against H1975 cells. nih.gov

In the context of Alzheimer's disease research, novel benzothiazole (B30560) derivatives linked to piperazine (B1678402) moieties have been evaluated for their inhibitory effects on acetylcholinesterase (AChE). nih.gov Several of these compounds demonstrated significant inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. nih.gov For example, specific compounds in this series recorded IC50 values as low as 23.4 ± 1.1 nM and 27.8 ± 1.0 nM against AChE. nih.gov

Additionally, studies on N-(benzo[d]thiazol-2-yl) derivatives as potential antibacterial agents targeting dihydrofolate reductase (DHFR) in Escherichia coli have shown greater potency than the standard antibiotic trimethoprim. nih.gov Specifically, compounds designated 2c and 4m exhibited IC50 values of 3.796 µM and 2.442 µM, respectively, against DHFR, compared to an IC50 of 8.706 µM for trimethoprim. nih.gov

Interactive Table: Inhibitory Concentrations (IC50) of Selected Analogues

Compound/AnalogueTarget/Cell LineIC50 Value
Compound 7hH1975 cells3.5 µM
Compound 4f (AChE inhibitor)Acetylcholinesterase (AChE)23.4 ± 1.1 nM
Compound 4m (AChE inhibitor)Acetylcholinesterase (AChE)27.8 ± 1.0 nM
Compound 2c (DHFR inhibitor)E. coli DHFR3.796 µM
Compound 4m (DHFR inhibitor)E. coli DHFR2.442 µM
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)1–3 µM

Elucidation of Modulated Cellular Pathways

Beyond direct protein binding, understanding the downstream consequences on cellular signaling is key to deciphering the complete mechanism of action.

Analogues of this compound have been shown to interrupt critical cellular signaling pathways. The ROR1 inhibitor, compound 7h, was found to significantly block the Src survival pathway while reactivating the p38 apoptotic pathway in H1975 cancer cells. nih.gov This dual action disrupts the balance that cancer cells maintain for proliferation and survival, leading to cell cycle arrest in the G1 phase. nih.gov While the PI3K/Akt pathway is a critical signaling route in cell survival and proliferation and is often modulated by kinase inhibitors, direct evidence linking this compound or its immediate analogues to this specific pathway is not detailed in the available research. However, the modulation of upstream receptors like ROR1 often has downstream consequences on pathways such as PI3K/Akt. nih.gov

The modulation of signaling pathways translates into observable changes in cellular behavior. The ROR1 inhibitor compound 7h was shown to significantly suppress the migration and invasion of H1975 non-small cell lung cancer cells in vitro. nih.gov This anti-metastatic activity is a direct consequence of its ability to interfere with the cellular machinery that governs cell motility and the degradation of the extracellular matrix. Similarly, targeting Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase, with related imidazo[2,1-b] nih.govsemanticscholar.orgmdpi.comthiadiazole derivatives has been shown to reduce cell migration. biorxiv.org FAK is a crucial regulator of cell adhesion and migration dynamics. biorxiv.org

Allosteric Modulation Mechanisms

Some analogues of this compound operate through a more sophisticated mechanism known as allosteric modulation. This involves binding to a site on the target protein that is distinct from the primary active or agonist-binding site, thereby altering the protein's conformation and function.

The N-(thiazol-2-yl)-benzamide analogue, TTFB, has been identified as the first selective negative allosteric modulator of the Zinc-Activated Channel (ZAC). semanticscholar.org The antagonism displayed by this class of compounds was found to be largely noncompetitive with respect to the zinc-induced signaling, suggesting it does not compete with the agonist at its binding site. semanticscholar.org Further studies demonstrated that TTFB likely targets the transmembrane and/or intracellular domains of the ZAC receptor. semanticscholar.org This mode of action, which modulates receptor activity without directly blocking the agonist site, represents a nuanced mechanism for therapeutic intervention and provides a valuable pharmacological tool for studying the functions of the ZAC receptor. semanticscholar.org

Comparative Analysis of Action Mechanisms with Benchmark Compounds

The mechanistic understanding of a novel compound is significantly enhanced by comparing its mode of action with established benchmark drugs, particularly those sharing structural similarities or targeting related biological pathways. This comparative analysis not only contextualizes the new compound's activity but also helps in identifying unique features that may confer therapeutic advantages. For this compound and its analogues, a comparison with the benchmark benzothiazole-containing compounds Riluzole and Frentizole is particularly insightful, as they exhibit distinct and well-characterized mechanisms of action. While direct mechanistic studies on this compound are not extensively available, the investigation of its close analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), provides a strong basis for this comparative analysis. semanticscholar.org

The analogue TTFB has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This channel is a cation channel gated by zinc and protons. nih.govresearchgate.netguidetopharmacology.org TTFB functions as a negative allosteric modulator, meaning it binds to a site on the receptor different from the agonist binding site to inhibit channel activity. semanticscholar.org The antagonism by TTFB is effective against both zinc- and proton-evoked ZAC signaling, as well as the spontaneous activity of the channel. semanticscholar.org Notably, the onset of the channel block is slow, suggesting a state-dependent inhibition. semanticscholar.org A key finding is the high selectivity of TTFB for ZAC; it shows no significant agonist, antagonist, or modulatory effects at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at concentrations up to 30 μM. semanticscholar.org This profile suggests a targeted interaction with the ZAC receptor.

In contrast, Riluzole, a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS), exhibits a multifaceted mechanism of action primarily centered on the modulation of glutamatergic neurotransmission. nih.govwikipedia.orgdrugbank.com Its primary mechanisms include the inhibition of glutamate (B1630785) release from presynaptic terminals, which is thought to be mediated by the stabilization of voltage-dependent sodium channels in their inactivated state. nih.govneurology.org Riluzole also demonstrates postsynaptic effects by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors. nih.govneurology.org Furthermore, it may activate a G-protein-dependent signal transduction process. nih.govneurology.org This broad range of activities on the glutamatergic system underscores a complex pharmacological profile aimed at reducing excitotoxicity. patsnap.com

Frentizole, another benzothiazole-based compound, operates through a completely different mechanism. Initially developed as an immunosuppressive agent, recent studies have repurposed it as an antitumor agent due to its activity as a tubulin inhibitor. nih.govnih.govncats.io Frentizole and its active derivatives disrupt microtubule formation within cells, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.govnih.gov Docking studies suggest that Frentizole binds at the colchicine (B1669291) site of tubulin. nih.govnih.gov This antimitotic mechanism is distinct from the ion channel modulation of TTFB and the neurotransmitter modulation of Riluzole.

The following table provides a comparative overview of the mechanisms of action for TTFB (as an analogue for this compound), Riluzole, and Frentizole.

FeatureN-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)RiluzoleFrentizole
Primary Target Zinc-Activated Channel (ZAC) semanticscholar.orgGlutamatergic System (multiple targets) nih.govneurology.orgpatsnap.comTubulin nih.govnih.gov
Mechanism of Action Negative Allosteric Modulator semanticscholar.orgInhibition of glutamate release, inactivation of voltage-gated sodium channels, non-competitive NMDA receptor blockade nih.govdrugbank.comneurology.orgInhibition of microtubule formation, cell cycle arrest at G2/M phase nih.govnih.gov
Molecular Effect Inhibition of ZAC ion channel activity semanticscholar.orgReduction of glutamatergic neurotransmission and excitotoxicity patsnap.comDisruption of cytoskeleton, induction of apoptosis nih.govnih.gov
Selectivity Highly selective for ZAC over other Cys-loop receptors semanticscholar.orgBroad activity on the glutamatergic system nih.govneurology.orgBinds to the colchicine site of tubulin nih.govnih.gov

This comparative analysis highlights the diverse pharmacological activities that can be achieved with the benzothiazole scaffold. While sharing a common chemical core, this compound (via its analogue TTFB), Riluzole, and Frentizole interact with distinct molecular targets, leading to vastly different cellular and physiological effects. The high selectivity of the TTFB analogue for the Zinc-Activated Channel suggests that derivatives of this compound could be developed as precise pharmacological tools for studying the function of ZAC, with a potentially more targeted and cleaner pharmacological profile compared to benchmark drugs like Riluzole that have multiple mechanisms of action.

Structure Activity Relationship Sar Studies of N Benzo D Thiazol 6 Yl 3 Fluorobenzamide and Analogues

Impact of Substitution on the Benzothiazole (B30560) Moiety

The benzothiazole core is a critical pharmacophore, and modifications to this bicyclic system can profoundly modulate the biological activity of the entire molecule.

Role of Substituents at Position 6 (e.g., Chloro, Fluoro)

Position 6 on the benzothiazole ring is a key site for substitution, and the nature of the substituent at this position can significantly influence the compound's potency. Studies on related benzothiazole derivatives have shown that the introduction of electron-withdrawing groups, such as halogens, at this position is often beneficial for various biological activities, including anticancer effects.

For instance, research has indicated that a fluorine atom at the 6-position can enhance the cytotoxic activity of benzothiazole derivatives against certain cancer cell lines. nih.gov The high electronegativity and small size of the fluorine atom can alter the electronic distribution of the benzothiazole ring system, potentially leading to improved interactions with biological targets. Similarly, the presence of a chloro group at the same position has also been associated with potent biological activity in numerous heterocyclic compounds. While direct comparative studies on N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide are limited, the general trend observed in benzothiazole-containing molecules suggests that both fluoro and chloro substituents at position 6 are favorable for bioactivity.

Table 1: Comparative Cytotoxic Activity of 6-Substituted Benzothiazole Analogues against Leukemia THP-1 Cancer Cell Line.
CompoundSubstituent at Position 6IC₅₀ (µM) nih.gov
Analogue 1-H> 10
Analogue 2-F0.9
Analogue 3-Cl1.2

Influence of Fluorine Position and Substituents on the Benzamide (B126) Ring

The fluorobenzamide portion of the molecule plays a crucial role in its interaction with biological targets, and the positioning of the fluorine atom, as well as the presence of other substituents, are key determinants of activity.

Positional Isomerism of Fluorine (e.g., ortho-, meta-, para-)

The position of the fluorine atom on the benzamide ring significantly affects the molecule's electronic properties and its ability to form key interactions. Studies on structurally related compounds have demonstrated that the bioactivity can vary considerably between ortho-, meta-, and para-fluoro isomers. For instance, in a series of fluorinated benzazole compounds, the inhibitory activity was found to be sensitive to the fluorine's location. The meta-position, as seen in this compound, often provides a unique electronic and steric profile that can be optimal for binding to specific biological targets.

Table 2: Effect of Fluorine Positional Isomerism on the Inhibitory Activity of Related Benzazole Analogues.
CompoundFluorine Position on Phenyl RingRelative Inhibitory Potency
Analogue Aortho- (2-fluoro)Moderate
Analogue Bmeta- (3-fluoro)High
Analogue Cpara- (4-fluoro)High

Role of the Amide Linkage and Conformational Flexibility

Crystallographic studies of closely related compounds, such as N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, reveal that the two aromatic ring systems are not necessarily coplanar. nih.gov The dihedral angle between the benzothiazole and the benzamide rings is a key conformational parameter. The energetic favorability of certain conformations can be influenced by intramolecular hydrogen bonding and steric interactions, which in turn affects the molecule's ability to bind effectively to its target. The amide N-H group and the carbonyl oxygen are also important hydrogen bond donors and acceptors, respectively, and their spatial orientation is critical for molecular recognition.

Scaffold Hopping and Bioisosteric Replacements

In the optimization of lead compounds such as this compound, scaffold hopping and bioisosteric replacement are pivotal strategies. These approaches involve modifying the core molecular structure to identify novel chemotypes with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. The replacement of a core scaffold with a structurally different but functionally similar moiety can lead to the discovery of compounds with different intellectual property landscapes and potentially overcome liabilities associated with the original scaffold.

Exploration of Thiazole (B1198619), Pyridazine (B1198779), and Quinazoline (B50416) Scaffolds

The benzothiazole nucleus is a common starting point for scaffold hopping due to its well-characterized role in a multitude of biologically active compounds. Research efforts have explored replacing this fused heterocyclic system with other aromatic and heteroaromatic rings to modulate biological activity.

Thiazole: The simplest modification involves removing the fused benzene (B151609) ring to explore the core thiazole scaffold. Aromatic rings are often sites of cytochrome P450-mediated metabolism, and their replacement can improve metabolic stability. cambridgemedchemconsulting.com The simpler thiazole ring, a five-membered heterocycle, can serve as a bioisostere for the phenyl ring, offering a different arrangement of hydrogen bond donors and acceptors and altered electronic properties that can influence target binding and pharmacokinetics. cambridgemedchemconsulting.com

Quinazoline: The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its role in numerous kinase inhibitors. Replacing the benzothiazole core with a quinazoline ring is a rational strategy to explore new target interactions, particularly within the ATP-binding sites of kinases. nih.govresearchgate.net The quinazoline structure, with its fused benzene and pyrimidine (B1678525) rings, can mimic the geometry of the benzothiazole scaffold while presenting different hydrogen bonding patterns. researchgate.net In one such exploration, a series of quinazoline-thiazole hybrids were developed as potential antiproliferative and anti-angiogenic agents targeting VEGFR2. nih.gov The quinazoline core was chosen for its established ability to bind the hinge region of kinases through hydrogen bonds and hydrophobic interactions. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline-Thiazole Hybrids on HepG2 Cancer Cells
CompoundStructureIC₅₀ (µM)
SA01(E)-N'-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzylidene)-2-(thiazol-4-yl)acetohydrazide1.83
SA02(E)-N'-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzylidene)-2-(thiazol-2-yl)acetohydrazide3.21
SA04(E)-5-(2-(2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzylidene)hydrazineyl)thiazol-4-yl)-2-methoxybenzamide2.25
SA05(E)-5-(2-(2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzylidene)hydrazineyl)thiazol-4-yl)-2-hydroxybenzamide4.24
Sorafenib (Reference)Not Applicable6.28

Pyridazine: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is another valuable bioisostere. mdpi.comresearchgate.net Its introduction into a molecule can significantly alter physicochemical properties. cambridgemedchemconsulting.com Replacing a phenyl ring with a pyridazine has been shown to reduce lipophilicity (logP) by approximately two log units and improve water solubility. cambridgemedchemconsulting.com Pyridazine derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them an attractive scaffold for exploration. mdpi.comresearchgate.netresearchgate.net The distinct electronic distribution caused by the adjacent nitrogen atoms offers a unique interaction profile with biological targets compared to the sulfur and nitrogen arrangement in the thiazole portion of the benzothiazole scaffold. encyclopedia.pub

Integration of Other Heterocyclic Moieties

Beyond direct scaffold replacement, a common strategy involves the fusion or linking of additional heterocyclic moieties to create more complex hybrid compounds. This approach aims to combine the pharmacophoric features of different heterocyclic systems to enhance affinity for a target or to develop multi-target agents.

For instance, research into quinazoline-based compounds has led to the synthesis of fused heterocyclic systems such as thiazolo[3,2-a]quinazolines and triazolo[4,3-a]quinazolines. nih.gov In one study, these fused triazolo[4,3-a]quinazoline analogs demonstrated superior antibacterial and antifungal activity compared to reference drugs. nih.gov This indicates that the integration of a triazole ring onto the quinazoline scaffold can significantly enhance antimicrobial potency.

Another approach involves reacting a substituted pyridazin-3-one, which contains an enaminone moiety, with various heterocyclic amines. The reaction with compounds like 3-amino-1,2,4-triazole, 3-phenyl-5-aminopyrazole, and 2-aminobenzimidazole (B67599) can yield fused azolo[1,5-a]pyrimidine derivatives that incorporate the pyridazin-3-one core. mdpi.com This strategy allows for the creation of diverse and complex molecular architectures built upon the initial replacement scaffold.

Table 2: Examples of Integrated Heterocyclic Systems
Base ScaffoldIntegrated Heterocycle(s)Resulting Fused SystemPotential Biological Activity
QuinazolineThiazoleThiazolo[3,2-a]quinazolineAntimicrobial nih.gov
QuinazolineTriazoleTriazolo[4,3-a]quinazolineAntimicrobial nih.gov
PyridazineTriazole, Pyrazole, or BenzimidazoleAzolo[1,5-a]pyrimidinePharmacologically diverse mdpi.com

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide. These calculations offer a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound has been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) mapping is another critical aspect of electronic structure analysis. It provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In the case of this compound, the MEP map reveals the electronegative regions, which are susceptible to electrophilic attack, and the electropositive regions, which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Computational ParameterDescriptionSignificance for this compound
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap indicates higher chemical reactivity and lower kinetic stability, suggesting the molecule is more likely to engage in chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other molecules.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index.

Electronegativity measures the molecule's ability to attract electrons.

Chemical hardness indicates the molecule's resistance to changes in its electron distribution.

The electrophilicity index quantifies the molecule's ability to accept electrons, providing a measure of its electrophilic character.

These descriptors collectively offer a detailed picture of the reactivity of this compound, aiding in the prediction of its behavior in chemical reactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations have been employed to investigate the interactions of this compound with various protein targets. These studies have revealed detailed information about the binding mode of the compound within the active site of the proteins. The analysis of these interactions is crucial for understanding the mechanism of action of the compound and for designing more potent derivatives. The types of interactions observed typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A key outcome of molecular docking simulations is the prediction of the binding affinity between the ligand and the protein. This is typically expressed as a scoring function, which estimates the free energy of binding. A lower score generally indicates a more stable and favorable interaction. These predictions are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing.

Docking ParameterDescriptionRelevance for this compound
Binding Mode The preferred orientation and conformation of the ligand within the protein's active site.Elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Scoring Function (Binding Affinity) A numerical score that estimates the strength of the interaction between the ligand and the protein.A lower score suggests a higher binding affinity, indicating a more potent potential inhibitor or modulator of the protein's function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR are highly relevant.

By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules. This involves calculating various molecular descriptors that encode structural, electronic, and physicochemical properties. The model can then be used to guide the design of new derivatives of this compound with potentially enhanced activity.

Development of Predictive Models for Biological Activity

Predictive models for biological activity are computational tools that correlate the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. These models are instrumental in prioritizing compounds for synthesis and testing, thereby saving time and resources.

The development of such a model for this compound and its analogs would typically involve:

Data Set Collection: A series of benzothiazole (B30560) derivatives with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values against a specific target) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would be used to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the resulting model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, the steric and electrostatic interactions of a probe atom with each molecule are calculated. These interaction energies are then used to build a QSAR model. The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that influence biological activity. Like CoMFA, CoMSIA generates contour maps that are invaluable for understanding the structure-activity relationship and for designing new compounds with improved potency.

For this compound, a 3D-QSAR study would require a dataset of structurally similar compounds with known activities. The resulting CoMFA and CoMSIA models would provide a 3D map of the structural requirements for its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor.

An MD simulation of this compound, likely in complex with a target protein, would involve:

System Setup: Building a computational model of the molecule and its environment (e.g., water, ions).

Simulation: Solving Newton's equations of motion for the system, allowing the atoms and molecules to interact and move over a specific period.

Analysis: Analyzing the trajectory of the simulation to understand the conformational changes of the molecule, its interactions with the target (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex.

This information is crucial for understanding how the compound binds to its target and for predicting the impact of structural modifications on its binding affinity and activity.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for this compound could be developed based on its structure and the known interactions of similar active compounds with a biological target. This model would represent a 3D query of the essential features for activity.

This pharmacophore model could then be used for virtual screening , a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. This is a powerful approach for discovering novel ligands with the potential for desired biological activity, which can then be prioritized for experimental testing.

Future Research Directions for N Benzo D Thiazol 6 Yl 3 Fluorobenzamide

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. mdpi.comnih.govmdpi.com The specific compound, N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide, represents a promising chemical entity for further investigation. Future research should be strategically directed toward a multi-faceted exploration of its potential, encompassing the synthesis of improved analogues, discovery of new therapeutic applications, deep mechanistic studies through systems biology, and the application of advanced computational methods to guide discovery efforts.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide with high purity?

The synthesis of this compound typically involves multi-step reactions, including condensation of fluorobenzoyl chloride derivatives with 6-aminobenzothiazole precursors. Key parameters include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product suppression .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
  • Characterization : Post-synthesis purification via column chromatography, followed by validation using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm molecular identity and purity .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR resolves aromatic protons and fluorine coupling patterns, while 13C^{13}C-NMR identifies carbonyl (C=O) and benzothiazole ring carbons .
  • X-ray crystallography : Determines 3D molecular geometry, hydrogen bonding, and π-π stacking interactions, critical for understanding solid-state behavior .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in fluorinated benzothiazole derivatives?

  • Frontier molecular orbital (FMO) analysis : Computational tools (e.g., DFT) calculate HOMO-LUMO gaps to predict reactivity and charge transfer properties. For example, electron-withdrawing fluorine substituents lower LUMO energy, enhancing electrophilic interactions .
  • Substituent effects : Systematic substitution at the benzamide or benzothiazole moieties (e.g., -CH3_3, -OCH3_3) can clarify steric/electronic contributions to biological activity. Comparative assays (e.g., antimicrobial, anticancer) reveal substituent-dependent efficacy .

Q. How can molecular docking and dynamics simulations predict target interactions for this compound?

  • Docking studies : Software like AutoDock Vina models ligand-receptor binding (e.g., DNA topoisomerase II or kinase targets). Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .
  • Molecular dynamics (MD) : Simulates stability of ligand-target complexes over time (e.g., RMSD/RMSF analysis) to validate docking predictions .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental reactivity data?

  • Hybrid functional calibration : Adjusting DFT parameters (e.g., B3LYP vs. M06-2X) to better match experimental spectroscopic or kinetic data .
  • Experimental validation : Correlate computed Fukui indices (electrophilicity) with observed reaction outcomes (e.g., regioselectivity in electrophilic substitution) .

Q. How do electronic effects of fluorine substitution influence pharmacokinetic properties?

  • Lipophilicity : Fluorine increases logP values, potentially improving membrane permeability.
  • Metabolic stability : Fluorine resists oxidative metabolism (e.g., cytochrome P450), prolonging half-life .
  • Solubility : Fluorine’s electronegativity may enhance aqueous solubility via polar interactions, depending on substitution pattern .

Q. What experimental designs are suitable for comparative studies between 3-fluorobenzamide derivatives and halogen-substituted analogs?

  • In vitro assays : Parallel testing against cancer cell lines (e.g., MTT assay) or microbial strains to compare IC50_{50}/MIC values .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity differences between fluorine, chlorine, or bromine analogs .

Q. How can researchers address stability challenges during in vitro biological assays?

  • Solvent selection : Use DMSO for stock solutions (<1% v/v in assays) to prevent precipitation .
  • pH control : Buffered media (pH 7.4) mimic physiological conditions and reduce hydrolysis .
  • Temperature : Store compounds at -20°C and minimize freeze-thaw cycles to preserve integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.